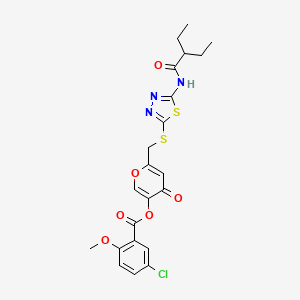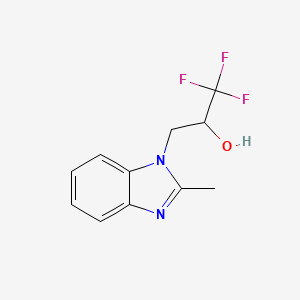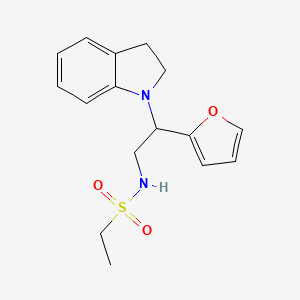![molecular formula C20H17ClN2O3S B2848395 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide CAS No. 333431-41-7](/img/structure/B2848395.png)
4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide is a chemical compound with the molecular formula C20H17ClN2O3S and a molecular weight of 400.89 g/mol . This compound is characterized by the presence of a chloro group, a sulfamoyl group, and a phenylbenzamide structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid, 2-methylbenzenesulfonamide, and aniline.
Formation of Intermediate: The 4-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amide Formation: The acid chloride is then reacted with aniline in the presence of a base such as triethylamine (TEA) to form 4-chloro-N-phenylbenzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfamoyl group can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Coupling: Biaryl compounds.
Scientific Research Applications
4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s sulfamoyl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-phenylbenzamide: Lacks the sulfamoyl group, making it less versatile in certain reactions.
3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide: Lacks the chloro group, affecting its reactivity and applications.
4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid: Contains a carboxylic acid group instead of an amide, altering its chemical properties.
Uniqueness
4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide is unique due to the presence of both the chloro and sulfamoyl groups, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-14-7-5-6-10-18(14)23-27(25,26)19-13-15(11-12-17(19)21)20(24)22-16-8-3-2-4-9-16/h2-13,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDOHLBCACUBHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazine-2-carboxamide](/img/structure/B2848318.png)
![2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2848319.png)
![[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2848320.png)

![6-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B2848323.png)


![6-Methyl-1,2-diazaspiro[4.5]decan-3-one](/img/structure/B2848328.png)
![N-(1-cyanocycloheptyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2848329.png)


